1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Lipidomics Analytical Chemistry Food Science

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP; CAS 65390-75-2) is a mixed-acid triacylglycerol (TAG) characterized by oleic acid (C18:1) moieties at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position. It is a positional isomer of the more widely commercialized 1,3-dioleoyl-2-palmitoylglycerol (OPO) and is widely present in natural fats, with applications in food, pharmaceutical, and cosmetic industries.

Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
Cat. No. B1630508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-palmitoyl-rac-glycerol
Molecular FormulaC55H102O6
Molecular Weight859.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3
InChIKeyJFISYPWOVQNHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) for Infant Formula and Lipid Research: Molecular Profile and Analytical Distinction


1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP; CAS 65390-75-2) is a mixed-acid triacylglycerol (TAG) characterized by oleic acid (C18:1) moieties at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position [1]. It is a positional isomer of the more widely commercialized 1,3-dioleoyl-2-palmitoylglycerol (OPO) and is widely present in natural fats, with applications in food, pharmaceutical, and cosmetic industries [2]. The compound is typically supplied as a clear viscous liquid with purity ≥99% (TLC) and is stored at -20°C [3].

Why 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) Cannot Be Substituted with OPO or Other TAGs in Analytical and Formulation Applications


The regioisomeric pair OOP and 1,3-dioleoyl-2-palmitoylglycerol (OPO) possess identical molecular formulas and fatty acid compositions but differ fundamentally in the positional distribution of palmitic acid on the glycerol backbone [1]. This structural distinction profoundly impacts their physical phase behavior, chromatographic retention, and biological processing. For instance, OOP and OPO form metastable molecular compound (MC) crystals in binary mixtures, a behavior distinct from thermodynamically stable POP/OPO MC crystals, which can alter formulation stability and performance in lipid-based products [2]. Consequently, analytical methods for OPO quantification in infant formula and oils must be specifically validated to resolve OOP to prevent overestimation, as demonstrated by silver-ion HPLC and polymeric ODS column methodologies [1][3]. Substituting OOP with OPO or a generic TAG mixture without accounting for this positional specificity compromises the accuracy of compositional analysis and the reliability of structure-function studies.

Quantitative Evidence for Selecting 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) Over Its Regioisomer OPO and Other TAGs


Chromatographic Resolution of OOP and OPO Using a Non-Endcapped Polymeric ODS Column

The positional isomers OOP and OPO cannot be separated on standard monomeric ODS columns but are baseline resolved on a non-endcapped polymeric ODS column at 10°C with a recycle HPLC system [1]. This method is essential for accurate quantification of OPO in infant formulas, as co-elution of OOP would otherwise lead to overestimation.

Lipidomics Analytical Chemistry Food Science

Metastable Molecular Compound Formation in OOP/OPO Binary Mixtures

Differential scanning calorimetry and X-ray diffraction analysis revealed that binary mixtures of OOP and OPO form metastable molecular compound (MC) crystals under specific conditions, which tend to separate into component TAGs to form a eutectic mixture system after 17 months of incubation [1]. In contrast, analogous mixtures of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) with OPO form thermodynamically stable MC crystals.

Physical Chemistry Lipid Crystallography Pharmaceutics

Impact of Sn-2 Palmitate Position on Palmitic Acid Absorption in a Rat Model

While direct in vivo absorption data for pure OOP is limited, a well-controlled study using TAGs with defined sn-2 palmitate content provides a robust class-level inference for its metabolic processing. Adult rats fed a diet where 73% of total palmitic acid was at the sn-2 position (Betapol) exhibited significantly greater overall absorption of palmitic acid and total fat compared to those fed a control diet with only 6% sn-2 palmitate [1]. Given that OOP has 0% palmitate at the sn-2 position, its absorption and metabolic fate are expected to be significantly different and less efficient than that of OPO, which has 100% palmitate at sn-2.

Nutritional Biochemistry Lipid Metabolism In Vivo Studies

Quantitative Validation of OOP Resolution for Accurate OPO Quantification in Infant Formula

A validated HPLC-ELSD method using silver-ion chromatography achieved complete separation of OPO and OOP, enabling accurate OPO quantification in infant formula [1]. This method is critical as analysis of 39 commercial OPO-fortified infant formula samples revealed that measured OPO content only accounted for 28.4% to 59.7% of the labeled value, a discrepancy partially attributable to the use of non-resolving analytical methods [1].

Analytical Chemistry Food Safety Quality Control

Independent Quantification of OPO by Resolving OOP Using Ag+-HPLC with UV and ELSD Detection

A high-efficiency method combining nonaqueous reversed-phase HPLC for preparative isolation and Ag+-HPLC for fine separation enabled independent quantitation of OPO from its regioisomer OOP and other interfering TAGs [1]. The method demonstrated high reproducibility (RSD < 5%) and achieved a limit of detection (LOD) of 0.1 μg injected OPO and a limit of quantification (LOQ) of 0.3 μg with an ELSD detector, suitable for both high-OPO oils and low-OPO products.

Analytical Chemistry Lipidomics Food Science

Multidimensional Similarity Evaluation of OPO-Fortified vs. Non-Fortified Infant Formulas to Human Milk

A multidimensional evaluation of 12 commercial infant formulas and 205 human milk samples showed that OPO-fortified formulas had higher similarity scores to human milk than non-fortified samples across multiple dimensions, including sn-2 palmitoyl triacylglycerol (GOPO and GOPL > 82) [1]. However, the similarity score for sn-2 fatty acid level remained low (Gsn-2 FA < 69), highlighting the need for further optimization of fatty acid positional distribution, including the accurate quantification of OPO without interference from OOP.

Nutritional Science Infant Formula Development Lipidomics

Recommended Research and Industrial Applications for 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP)


Analytical Reference Standard for Accurate OPO Quantification in Infant Formula and Oils

OOP is an essential reference standard for developing and validating chromatographic methods (e.g., silver-ion HPLC, polymeric ODS HPLC) that resolve OPO from its regioisomer. Its use ensures accurate quantification of OPO in infant formula and structured lipids, addressing a known source of analytical error (28.4–59.7% of labeled OPO content in commercial samples) [3]. This application is critical for quality control, regulatory compliance, and nutritional labeling.

Investigating Structure-Function Relationships in Lipid Digestion and Absorption

As a TAG with 0% palmitate at the sn-2 position, OOP serves as a defined comparator to OPO (100% sn-2 palmitate) in in vitro and in vivo studies of lipid digestion and absorption. By quantifying differences in fatty acid release, calcium soap formation, and overall fat absorption, researchers can elucidate the impact of sn-2 palmitate positioning on metabolic outcomes [3].

Physical Chemistry Studies of TAG Phase Behavior and Crystal Polymorphism

OOP is a key component in binary and ternary TAG mixtures used to model the phase behavior of natural fats. Its unique ability to form metastable molecular compound crystals with OPO, in contrast to stable POP/OPO crystals, makes it invaluable for studying crystallization kinetics, polymorphism, and the long-term stability of lipid-based formulations in food, pharmaceutical, and cosmetic products [3].

Quote Request

Request a Quote for 1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.